ATP-Red 1

Description

Properties

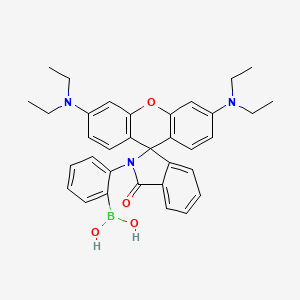

IUPAC Name |

[2-[3',6'-bis(diethylamino)-3-oxospiro[isoindole-1,9'-xanthene]-2-yl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36BN3O4/c1-5-36(6-2)23-17-19-27-31(21-23)42-32-22-24(37(7-3)8-4)18-20-28(32)34(27)26-14-10-9-13-25(26)33(39)38(34)30-16-12-11-15-29(30)35(40)41/h9-22,40-41H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNKNUIFMZUJTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1N2C(=O)C3=CC=CC=C3C24C5=C(C=C(C=C5)N(CC)CC)OC6=C4C=CC(=C6)N(CC)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36BN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the mechanism of ATP-Red 1 fluorescence?

An in-depth guide to the fluorescence mechanism and application of ATP-Red 1, a selective probe for intracellular ATP detection.

Core Mechanism of ATP-Red 1 Fluorescence

ATP-Red 1 is a sophisticated, multisite-binding, and switchable fluorescent probe designed for the selective and rapid detection of adenosine triphosphate (ATP) within living cells.[1][2][3] Its mechanism is predicated on a conformational change that transitions the molecule from a non-fluorescent to a highly fluorescent state upon binding to ATP.

Initially, the ATP-Red 1 molecule exists in a closed-ring, non-fluorescent (or weakly fluorescent) configuration.[4][5] The probe is engineered to be membrane-permeable, allowing it to readily enter live cells and accumulate in compartments with high ATP concentrations, primarily the mitochondria.

The fluorescence activation is a "turn-on" process triggered by a multi-site interaction with the ATP molecule. It is hypothesized that the probe binds to the amine, phosphate, and ribose moieties of ATP. The critical interaction occurs with the negatively charged terminal phosphate groups of ATP, which induce the cleavage of a covalent bond between a boron atom and a ribose group within the probe's core structure. This bond cleavage forces the spirocycle to open, leading to a significant increase in the probe's fluorescence intensity. This direct and rapid sensing mechanism allows for real-time monitoring of fluctuations in mitochondrial ATP levels.

The probe demonstrates high selectivity for ATP over other structurally similar nucleotides, such as adenosine diphosphate (ADP) and adenosine monophosphate (AMP), as well as various other biologically relevant molecules and ions. While ADP and AMP can induce a minimal fluorescent response, it is significantly smaller than that observed with ATP.

Caption: Mechanism of ATP-Red 1 fluorescence activation.

Quantitative Data Summary

The key properties and performance metrics of ATP-Red 1 are summarized below. Note the variations in reported spectral properties, which may reflect different experimental conditions or instrumentation.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₄H₃₆BN₃O₄ | |

| Molecular Weight | 561.48 g/mol | |

| CAS Number | 1847485-97-5 | |

| Purity | ≥ 98% | |

| Excitation Wavelength | ~510 nm | |

| Absorption Maximum | ~570 nm | |

| Emission Wavelength | ~590 nm (also reported as 585 nm or 570 nm) | |

| Fluorescence Increase | 5.6-fold (with 5 mM ATP) or 18.1-fold (with 10 mM ATP) | |

| Dissociation Constant (Kd) | ~7 mM | |

| Solubility | Soluble in DMSO (<40 mg/mL); Insoluble in H₂O | |

| Storage (Powder) | -20°C for up to 3 years, protect from light | |

| Storage (Solvent) | -80°C for up to 1 year, or -20°C for up to 1 month |

Experimental Protocols

Below are detailed methodologies for the preparation and use of ATP-Red 1 for live-cell imaging of intracellular ATP.

Reagent Preparation (Stock Solution)

-

Centrifuge: Before opening, briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

-

Reconstitution: Warm the vial to room temperature. Add the appropriate volume of high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a stock solution of 5 mM to 10 mM. For example, to make a 10 mM stock solution from 1 mg of powder (MW 561.48), add 178 µL of DMSO.

-

Storage: Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Cell Staining Protocol for Fluorescence Microscopy

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

-

Cell Plating: Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes or 96-well plates) and culture until they reach the desired confluency.

-

Prepare Working Solution: On the day of the experiment, dilute the ATP-Red 1 stock solution into a serum-free culture medium or phosphate-buffered saline (PBS) to a final working concentration of 5-10 µM. The working solution should be prepared fresh and protected from light.

-

Cell Incubation: Remove the culture medium from the cells. Add the ATP-Red 1 working solution and incubate at 37°C for 15 to 30 minutes.

-

Wash: Discard the loading solution and wash the cells once or twice with warm PBS or culture medium to remove any excess probe.

-

Imaging: Add fresh, warm medium or PBS to the cells. Image immediately using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., excitation ~510 nm, emission ~590 nm).

Caption: General experimental workflow for ATP-Red 1 staining.

References

- 1. universalbiologicals.com [universalbiologicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Multisite-Binding Switchable Fluorescent Probe for Monitoring Mitochondrial ATP Level Fluctuation in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

ATP-Red 1: A Technical Guide to the Principle and Application of a Live-Cell ATP Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core principles and applications of ATP-Red 1, a fluorescent probe for the detection of adenosine triphosphate (ATP) in living cells. This document provides a comprehensive overview of the probe's mechanism of action, quantitative performance data, and detailed experimental protocols for its use in cellular imaging and analysis.

Core Principle of ATP Detection

ATP-Red 1 is a highly selective, cell-permeable fluorescent sensor designed for the real-time monitoring of intracellular ATP levels.[1][2] Its mechanism of action is based on a multisite-binding, switchable fluorescence process.[3] In its native state, the ATP-Red 1 molecule exists in a closed-ring, non-fluorescent form.[4][5] Upon encountering ATP, the probe undergoes a conformational change. This change is induced by a multi-site interaction between the probe and the ATP molecule, involving the amine, phosphate, and ribose moieties of ATP. This binding event disrupts the closed-ring structure, leading to a significant increase in the probe's fluorescence intensity. This "turn-on" fluorescence response is directly proportional to the concentration of ATP, allowing for the quantitative assessment of cellular ATP levels. Notably, ATP-Red 1 exhibits a preferential accumulation in mitochondria, likely due to the high concentration of ATP within this organelle.

Quantitative Data Presentation

The performance of ATP-Red 1 as a fluorescent ATP probe is characterized by its spectral properties, binding affinity, and fluorescence enhancement upon ATP binding. The following table summarizes the key quantitative parameters of ATP-Red 1.

| Parameter | Value | Conditions | Reference(s) |

| Excitation Wavelength (λex) | 510 nm / 565 nm / 570 nm | In vitro/in cellulo | |

| Emission Wavelength (λem) | 590 nm / 592 nm / 585 nm | In vitro/in cellulo | |

| Fluorescence Enhancement | ~5.6-fold | In the presence of 5 mM ATP | |

| Dissociation Constant (Kd) | ~7 mM | In vitro | |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | For stock solution preparation | |

| Recommended Stock Concentration | 5-10 mM | For 1000X stock solution | |

| Recommended Working Concentration | 2.5 - 10 µM | In cell culture media or PBS |

Experimental Protocols

The following are detailed methodologies for the application of ATP-Red 1 in live-cell imaging experiments.

Reagent Preparation

-

ATP-Red 1 Stock Solution (1000X):

-

Before opening, centrifuge the vial of lyophilized ATP-Red 1 to ensure the powder is at the bottom.

-

Allow the vial to warm to room temperature.

-

Add the appropriate volume of high-quality, anhydrous dimethyl sulfoxide (DMSO) to achieve a stock solution concentration of 5-10 mM. For example, to a vial containing 1 mg of ATP-Red 1 (MW: 561.48 g/mol ), add 178 µL of DMSO to make a 10 mM stock solution.

-

Vortex briefly to dissolve the powder completely.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

-

-

ATP-Red 1 Working Solution:

-

On the day of the experiment, thaw an aliquot of the ATP-Red 1 stock solution.

-

Dilute the stock solution to the desired final working concentration (typically 5-10 µM) in serum-free cell culture medium or phosphate-buffered saline (PBS).

-

It is recommended to prepare the working solution immediately before use and protect it from light.

-

Live-Cell Imaging with Fluorescence Microscopy

-

Cell Preparation:

-

Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and culture under standard conditions until they reach the desired confluency.

-

-

Staining:

-

Aspirate the cell culture medium.

-

Add the freshly prepared ATP-Red 1 working solution to the cells.

-

Incubate the cells at 37°C for 15 to 30 minutes. The optimal incubation time may vary depending on the cell type and experimental conditions.

-

-

Washing:

-

Remove the ATP-Red 1 working solution.

-

Wash the cells twice with warm PBS or serum-free medium to remove any excess probe.

-

-

Imaging:

-

Add fresh, warm cell culture medium or PBS to the cells for imaging.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., excitation around 560 nm and emission around 590 nm).

-

Flow Cytometry Analysis

-

Cell Preparation:

-

Culture cells in suspension or detach adherent cells using a gentle, non-enzymatic method.

-

Wash the cells with PBS and resuspend them in a single-cell suspension.

-

-

Staining:

-

Add the ATP-Red 1 working solution to the cell suspension at a final concentration of 10 µM.

-

Incubate the cells for at least 30 minutes at 37°C.

-

-

Washing:

-

Wash the cells twice with PBS to remove the excess probe.

-

Resuspend the cells in PBS for flow cytometry analysis.

-

-

Analysis:

-

Analyze the stained cells using a flow cytometer with an appropriate laser for excitation (e.g., a yellow-green laser at 561 nm) and a corresponding emission filter.

-

Gate on the cell population of interest and measure the fluorescence intensity in the appropriate channel.

-

Mandatory Visualizations

The following diagrams illustrate the core concepts of ATP-Red 1 function and application.

References

ATP-Red 1: A Technical Guide to its Excitation and Emission Spectra for Cellular ATP Detection

For Researchers, Scientists, and Drug Development Professionals

ATP-Red 1 is a fluorescent probe that selectively and rapidly responds to intracellular adenosine triphosphate (ATP) concentrations, making it a valuable tool for monitoring cellular metabolic activity. This technical guide provides an in-depth overview of the core excitation and emission spectra of ATP-Red 1, detailed experimental protocols, and a visualization of its mechanism of action and experimental workflow.

Core Photophysical Properties of ATP-Red 1

ATP-Red 1 exhibits a significant increase in fluorescence intensity upon binding to ATP. This "turn-on" response is due to a conformational change in the probe's structure. In its free form, ATP-Red 1 is in a closed-ring, non-fluorescent state. The binding of ATP induces a ring-opening mechanism, leading to a highly fluorescent state.[1][2] This multisite-binding switchable probe is particularly useful for monitoring fluctuations in mitochondrial ATP levels.[3]

The spectral properties of ATP-Red 1 are crucial for designing and interpreting fluorescence microscopy experiments. While there are slight variations in the reported maxima across different suppliers, the general spectral profile remains consistent.

| Property | Value | Significance |

| Maximum Absorption Wavelength (λabs) | 510 nm / 566 nm / 570 nm[4][5] | Wavelength of light most effectively absorbed by the probe. |

| Maximum Emission Wavelength (λem) | 585 nm / 590 nm | Wavelength of peak fluorescence emission for detection. |

| Fluorescence Enhancement | ~5.6-fold increase in the presence of 5 mM ATP | Indicates the probe's sensitivity and dynamic range for ATP detection. |

Note: Specific quantitative data for quantum yield and molar extinction coefficient for ATP-Red 1 are not consistently reported in the available literature.

Mechanism of Action and Experimental Workflow

The utility of ATP-Red 1 lies in its direct and reversible interaction with ATP, primarily within the mitochondria where ATP concentration is highest. The following diagrams illustrate the mechanism of ATP detection and a general workflow for its application in cell-based assays.

Caption: Mechanism of ATP-Red 1 fluorescence.

Caption: General experimental workflow for using ATP-Red 1.

Experimental Protocols

The following are detailed methodologies for the preparation and use of ATP-Red 1 for cellular imaging.

Preparation of ATP-Red 1 Stock Solution

-

Reagent: ATP-Red 1 (lyophilized powder)

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

-

Procedure:

-

Briefly centrifuge the vial of lyophilized ATP-Red 1 to ensure the powder is at the bottom.

-

Allow the vial to warm to room temperature before opening.

-

Add the appropriate volume of DMSO to achieve a stock solution concentration of 5-10 mM.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

-

Staining of Live Cells with ATP-Red 1

-

Materials:

-

Cells cultured in a suitable vessel (e.g., 96-well plate, chambered coverglass).

-

ATP-Red 1 stock solution (5-10 mM in DMSO).

-

Serum-free cell culture medium or Phosphate-Buffered Saline (PBS).

-

-

Procedure:

-

Prepare a working solution of ATP-Red 1 by diluting the stock solution in serum-free medium or PBS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the ATP-Red 1 working solution to the cells.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

(Optional) Remove the staining solution and wash the cells with warm PBS or culture medium. This step may reduce background fluorescence.

-

Proceed with fluorescence imaging.

-

Fluorescence Microscopy and Data Acquisition

-

Instrumentation: A fluorescence microscope equipped with appropriate filters for red fluorescence.

-

Settings:

-

Excitation: Use a filter set that allows for excitation in the range of 510-570 nm.

-

Emission: Use a filter set that allows for the detection of emission in the range of 585-590 nm.

-

Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity of individual cells or regions of interest (e.g., mitochondria).

-

Compare the fluorescence intensity between different experimental groups to assess relative changes in intracellular ATP levels.

-

Selectivity and Specificity

ATP-Red 1 demonstrates good selectivity for ATP over other biologically relevant molecules. Studies have shown no significant cross-reactivity with various metal ions (Zn²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺), reactive oxygen species (H₂O₂, HOCl), and other nucleotides such as AMP, ADP, CMP, CDP, CTP, UMP, UDP, UTP, GMP, GDP, or GTP. This high selectivity ensures that the observed fluorescence signal is a reliable indicator of intracellular ATP concentration.

Conclusion

ATP-Red 1 is a robust and specific fluorescent probe for the detection of intracellular ATP. Its favorable spectral properties, significant fluorescence enhancement upon ATP binding, and good membrane permeability make it an excellent tool for researchers in cell biology, neuroscience, and drug discovery to investigate cellular energy metabolism and mitochondrial function in live cells. Adherence to the detailed protocols provided in this guide will facilitate accurate and reproducible results.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. A Multisite-Binding Switchable Fluorescent Probe for Monitoring Mitochondrial ATP Level Fluctuation in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. universalbiologicals.com [universalbiologicals.com]

ATP-Red 1: A Technical Guide to its Selective ATP Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of ATP-Red 1, a fluorescent probe designed for the selective and rapid detection of intracellular adenosine triphosphate (ATP). We will explore the core mechanism behind its selectivity, present key quantitative performance data, detail experimental protocols for its application, and provide visual diagrams to illustrate its function and use.

Core Mechanism of Selectivity

ATP-Red 1 is a multisite-binding, switchable fluorescent probe that leverages a sophisticated recognition strategy to achieve high selectivity for ATP over other structurally similar nucleotides and intracellular biomolecules.[1][2] Its mechanism is rooted in a conformational change from a non-fluorescent, ring-closed state to a highly fluorescent, ring-open state upon specific interaction with an ATP molecule.[1][3]

In its unbound state, ATP-Red 1 exists in a closed spirolactone ring structure, which renders it non-fluorescent.[2] The selectivity for ATP is achieved through a cooperative, three-point interaction system that recognizes the distinct chemical features of the ATP molecule: the adenine base, the ribose sugar, and the triphosphate chain.

The proposed binding mechanism involves:

-

Covalent Bonding: A phenylboronic acid moiety on the ATP-Red 1 molecule reversibly forms a covalent ester bond with the vicinal diol group of the ribose sugar in ATP.

-

π-π Stacking: The xanthene core of the probe engages in π-π stacking interactions with the adenine base of ATP.

-

Electrostatic Interactions: Positively charged amino groups on the probe's structure interact electrostatically with the negatively charged triphosphate tail of ATP.

This multi-site binding is highly specific to the complete structure of ATP. Analogs such as Adenosine Diphosphate (ADP) and Adenosine Monophosphate (AMP), which lack the full triphosphate chain, fail to engage all three interaction points with sufficient affinity, resulting in a much weaker fluorescence response. Similarly, other nucleoside polyphosphates (e.g., GTP, CTP) and common intracellular molecules do not fit the specific binding requirements, ensuring the probe's high selectivity. This conformational change, driven by the specific binding to ATP, breaks the spirolactone ring, leading to a significant increase in fluorescence.

Quantitative Performance Data

The performance of ATP-Red 1 has been characterized by its spectral properties, fluorescence enhancement, and binding affinities.

Table 1: Spectral and Fluorescence Properties

| Parameter | Value | Reference(s) |

| Excitation Wavelength (λex) | 510 nm - 570 nm | |

| Emission Wavelength (λem) | 585 nm - 590 nm | |

| Fluorescence Fold Increase | 5.6-fold (with 5 mM ATP) | |

| Fluorescence Fold Increase | 18.1-fold (with 10 mM ATP) |

Table 2: Binding Affinity and Selectivity

ATP-Red 1 demonstrates a significantly higher affinity for ATP compared to its dephosphorylated counterparts, ADP and AMP, which are common sources of interference in ATP detection. Its low affinity for ATP (in the millimolar range) is advantageous for measuring the high concentrations of ATP typically found in mitochondria without saturation.

| Analyte | Dissociation Constant (Kd) | Fluorescence Response | Reference(s) |

| ATP | ~7 mM | Strong | |

| ADP | Not specified (significantly higher than ATP) | Much weaker than ATP | |

| AMP | Not specified (significantly higher than ATP) | Much weaker than ATP | |

| Other Biomolecules | Not applicable | No significant increase |

Other biomolecules tested include: Zn²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺, GSH, HOCl, H₂O₂, various carbohydrates, heparin, and other nucleoside polyphosphates (CMP, CDP, CTP, UMP, UDP, UTP, GMP, GDP, GTP).

Experimental Protocols

In Vitro Selectivity and ATP Titration

This protocol is adapted from the methodology used to characterize the probe's fluorescence response to various biomolecules.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of ATP-Red 1 in DMSO.

-

Prepare a working buffer of Glycerol/Krebs buffer (60/40, v/v, pH 7.8).

-

Prepare 5 mM stock solutions of ATP and other analytes (e.g., ADP, AMP, GTP, metal ions) in the working buffer.

-

-

Assay Procedure:

-

In a suitable microplate, add ATP-Red 1 to the working buffer to a final concentration of 10 μM.

-

Add the analyte solution (ATP, ADP, etc.) to a final concentration of 5 mM. For a titration curve, add varying concentrations of ATP (e.g., 0.5 to 10 mM).

-

For the control well (F₀), add only the probe to the working buffer.

-

-

Measurement:

-

Incubate the plate at 25°C.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~510 nm and emission at ~590 nm.

-

Calculate the fluorescence enhancement ratio (F/F₀), where F is the intensity in the presence of the analyte and F₀ is the intensity of the probe alone.

-

Live Cell Staining for Mitochondrial ATP

This protocol provides a general guideline for staining cells to visualize mitochondrial ATP levels. Optimization may be required depending on the cell type.

-

Reagent Preparation:

-

Prepare a 5-10 mM stock solution of ATP-Red 1 in high-quality, anhydrous DMSO. Aliquot and store at -20°C or -80°C, protected from light.

-

Prepare a working solution by diluting the stock solution to a final concentration of 5-10 μM in serum-free cell culture medium or Phosphate-Buffered Saline (PBS). Prepare this solution fresh immediately before use.

-

-

Cell Preparation:

-

Culture cells on a suitable imaging plate (e.g., glass-bottom dish or 96-well plate) to the desired confluency.

-

-

Staining Procedure:

-

Remove the cell culture medium from the wells.

-

Add the ATP-Red 1 working solution to the cells.

-

Incubate the cells at 37°C for 15 to 30 minutes in the dark.

-

Remove the staining solution and wash the cells 1-2 times with warm PBS.

-

-

Imaging and Analysis:

-

Add fresh PBS or imaging medium to the cells.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., Ex/Em = 560/590 nm).

-

Fluorescence intensity can be quantified using image analysis software to compare ATP levels between different cell populations or treatment conditions. For example, a decrease in fluorescence can be observed after treating cells with an oxidative phosphorylation inhibitor like KCN.

-

Mandatory Visualizations

ATP Detection Mechanism

Caption: Proposed switchable mechanism of ATP-Red 1.

Experimental Workflow for Live Cell Imaging

Caption: Workflow for staining and imaging mitochondrial ATP.

Selectivity of ATP-Red 1

Caption: Logical diagram of ATP-Red 1's binding selectivity.

References

ATP-Red 1: A Technical Guide to Subcellular Localization and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATP-Red 1 is a vital fluorescent probe for the real-time monitoring of adenosine triphosphate (ATP) concentrations within living cells. Its primary application lies in its ability to selectively accumulate in mitochondria, the cellular powerhouses, offering a window into the metabolic state of the cell. This technical guide provides an in-depth overview of the subcellular localization of ATP-Red 1, detailing its mechanism of action, experimental protocols for its use, and quantitative analysis of its distribution. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge required to effectively utilize ATP-Red 1 in their studies.

Introduction to ATP-Red 1

ATP-Red 1 is a multisite-binding, switchable fluorescent probe with good membrane permeability that selectively and rapidly responds to intracellular ATP concentrations.[1][2][3] In the absence of ATP, the probe exists in a closed-ring, non-fluorescent state.[4] Upon binding to ATP, the probe undergoes a conformational change, breaking the covalent bonds between boron and ribose, which results in a significant increase in fluorescence intensity.[4] This mechanism allows for the sensitive detection of fluctuations in cellular ATP levels.

The primary subcellular localization of ATP-Red 1 is within the mitochondria. This is largely attributed to the high concentration of ATP in this organelle, as mitochondria are the primary sites of cellular respiration and ATP synthesis. Co-localization studies have demonstrated a strong correlation between the fluorescence signal of ATP-Red 1 and mitochondrial-specific markers like Mito-Tracker Green.

Spectral and Physicochemical Properties

A clear understanding of the spectral and physicochemical properties of ATP-Red 1 is crucial for its effective application in fluorescence microscopy and other analytical techniques.

| Property | Value | Reference |

| Maximum Absorption Wavelength (λabs) | 570/566 nm | |

| Maximum Emission Wavelength (λem) | 590/585 nm | |

| Molecular Formula | C34H36BN3O4 | |

| Molecular Weight | 561.48 g/mol | |

| Solubility | 10 mM in DMSO | |

| Fluorescence Increase upon ATP Binding | 5.6-fold (in the presence of 5 mM ATP) |

Subcellular Localization and Quantitative Analysis

The predominant localization of ATP-Red 1 to the mitochondria has been confirmed through co-localization experiments with organelle-specific dyes. In oral squamous cell carcinoma (OSCC) and HeLa cells, the fluorescence signal of ATP-Red 1 shows a high degree of overlap with that of Mito-Tracker Green, a well-established mitochondrial stain. In contrast, minimal co-localization is observed with lysosomal (Lyso-Tracker Green) and nuclear (Hoechst) stains.

A quantitative measure of this co-localization is provided by the Pearson's Coefficient, which was determined to be 0.894 in one study, indicating a strong positive correlation between the distribution of ATP-Red 1 and Mito-Tracker Green.

| Organelle Marker | Co-localization with ATP-Red 1 | Pearson's Coefficient | Reference |

| Mito-Tracker Green (Mitochondria) | High | 0.894 | |

| Lyso-Tracker Green (Lysosomes) | Low | Not Reported | |

| Hoechst (Nucleus) | Low | Not Reported |

Experimental Protocols

The following protocols provide a general framework for the use of ATP-Red 1 in live-cell imaging. Optimization may be required for specific cell types and experimental conditions.

Preparation of ATP-Red 1 Stock Solution

-

Preparation: Prior to opening, centrifuge the vial of ATP-Red 1 to ensure all the powder is at the bottom.

-

Dissolving: Add the appropriate volume of dimethyl sulfoxide (DMSO) to the vial to create a 5-10 mM stock solution.

-

Storage: Aliquot the stock solution and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Live-Cell Staining and Imaging

-

Cell Seeding: Seed cells in a suitable imaging dish or plate (e.g., glass-bottom dish) and allow them to adhere overnight.

-

Preparation of Working Solution: Dilute the ATP-Red 1 stock solution in serum-free medium or phosphate-buffered saline (PBS) to a final working concentration of 2.5-10 µM. The optimal concentration should be determined empirically.

-

Cell Staining: Remove the culture medium from the cells and add the ATP-Red 1 working solution.

-

Incubation: Incubate the cells for 15-20 minutes at 37°C.

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., Ex/Em = 570/590 nm).

Co-localization with Organelle-Specific Dyes

-

ATP-Red 1 Staining: Stain cells with ATP-Red 1 as described in section 4.2.

-

Co-staining: Following the ATP-Red 1 incubation, add the organelle-specific dye (e.g., Mito-Tracker Green at 0.25 µM) to the cells and incubate according to the manufacturer's instructions.

-

Washing: Wash the cells with PBS.

-

Imaging: Acquire images in both the red (ATP-Red 1) and green (e.g., Mito-Tracker Green) channels.

-

Analysis: Merge the images and analyze the degree of co-localization using appropriate software to calculate metrics such as the Pearson's Coefficient.

Visualizations

Mechanism of Action

Caption: Mechanism of ATP-Red 1 fluorescence activation.

Experimental Workflow for Subcellular Localization

Caption: Workflow for co-localization analysis of ATP-Red 1.

Conclusion

ATP-Red 1 is a powerful tool for investigating cellular bioenergetics, with a distinct and well-characterized localization to the mitochondria. The protocols and data presented in this guide provide a solid foundation for researchers to confidently employ this probe in their studies of ATP dynamics and mitochondrial function. Careful adherence to the described methodologies will enable the acquisition of reliable and reproducible data, furthering our understanding of the critical role of ATP in cellular health and disease.

References

An In-depth Technical Guide to the Core of ATP-Red 1

ATP-Red 1 is a sophisticated fluorescent probe engineered for the selective and rapid detection of adenosine triphosphate (ATP) within living cells.[1][2][3] Its unique multisite-binding and switchable fluorescence mechanism makes it a powerful tool for researchers, particularly in the study of mitochondrial ATP dynamics and associated cellular processes.[4][5] This guide provides a comprehensive overview of ATP-Red 1's structure, mechanism, and application, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Specifications

ATP-Red 1 is characterized by its specific chemical and spectral properties that enable its function as a selective ATP sensor. Its good membrane permeability allows it to efficiently enter live cells and accumulate in mitochondria, the primary site of ATP production.

Table 1: Chemical and Physical Properties of ATP-Red 1

| Property | Value | Source(s) |

| Molecular Formula | C₃₄H₃₆BN₃O₄ | |

| Molecular Weight | 561.48 g/mol | |

| CAS Number | 1847485-97-5 | |

| Appearance | Solid | |

| Color | Purple | |

| Purity | ≥98% |

Table 2: Spectral and Performance Characteristics

| Parameter | Value | Conditions | Source(s) |

| Excitation Wavelength (Ex) | ~510 nm / 570 nm | In vitro / with ATP | |

| Emission Wavelength (Em) | ~590 nm / 585 nm | In vitro | |

| Fluorescence Increase | 5.6-fold | In the presence of 5 mM ATP | |

| Fluorescence Increase | 18.1-fold | In the presence of 10 mM ATP | |

| Dissociation Constant (Kd) | ~7 mM | With ATP | |

| Response Time | Within 20 seconds | For ATP sensing |

Mechanism of Action: A Switchable, Multisite-Binding Probe

The functionality of ATP-Red 1 is rooted in a conformational change at the molecular level. In its native state, the probe exists in a closed-ring, non-fluorescent form. Upon encountering ATP, it engages in a multisite interaction, hypothesized to involve the amine, phosphate, and ribose moieties of the ATP molecule. This binding event breaks a covalent bond between boron and a ribose-like structure within the probe, forcing the ring to open. This structural transition to an open-ring form results in a significant increase in fluorescence intensity.

Caption: Mechanism of ATP-Red 1 activation.

This mechanism ensures high selectivity for ATP over other structurally similar nucleotides and common intracellular biomolecules. Studies have shown no significant cross-reactivity with AMP, ADP, other nucleoside triphosphates (CTP, UTP, GTP), various metal ions, and carbohydrates.

Experimental Protocols

Precise and consistent experimental procedures are critical for obtaining reliable data with ATP-Red 1. The following are detailed methodologies for solution preparation and cell staining.

Preparation of Stock and Working Solutions

a. ATP-Red 1 Stock Solution (10 mM)

-

Before opening, centrifuge the vial to ensure all lyophilized powder is at the bottom.

-

Warm the vial to room temperature.

-

Add the appropriate volume of high-quality, anhydrous DMSO to the powder to achieve a 10 mM concentration. For example, for 1 mg of ATP-Red 1 (MW: 561.48), add 178.1 µL of DMSO.

-

Sonication may be recommended to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Storage: Store the stock solution at -20°C or -80°C, protected from light. It is stable for up to 6 months at -80°C and 1 month at -20°C.

b. ATP-Red 1 Working Solution (5-10 µM)

-

Dilute the 10 mM stock solution to a final working concentration of 5-10 µM using a buffer of choice (e.g., PBS) or serum-free cell culture medium.

-

The optimal concentration should be determined empirically by the end-user for their specific cell type and experimental conditions.

-

Important: The working solution should be prepared fresh immediately before use and kept away from light.

Live Cell Staining and Imaging Protocol

This protocol is a general guideline for staining adherent or suspension cells.

-

Cell Plating: Plate cells in a suitable imaging vessel (e.g., 96-well plate, glass-bottom dish). For a 96-well plate, a density of 1x10⁵ to 2x10⁵ cells per well is recommended.

-

Cell Culture: Allow cells to adhere and grow under standard culture conditions.

-

Preparation for Staining: Remove the cell culture medium. For adherent cells, wash once with PBS or serum-free medium.

-

Staining: Add the freshly prepared ATP-Red 1 working solution (5-10 µM) to the cells.

-

Incubation: Incubate the cells at 37°C for 15 to 30 minutes. The optimal incubation time may vary between cell types.

-

Wash: Remove the staining solution and wash the cells with PBS or culture medium to remove excess probe.

-

Imaging: Immediately analyze the cells using a fluorescence microscope or flow cytometer equipped with appropriate filters for the probe's excitation and emission spectra (Ex/Em ≈ 510/590 nm).

Caption: General experimental workflow for using ATP-Red 1.

Applications in Research and Drug Development

ATP-Red 1 is a valuable tool for investigating biological processes where ATP levels are a critical indicator of cellular state. Its primary application is in monitoring fluctuations in mitochondrial ATP levels in live cells. This capability is crucial for:

-

Studying Metabolic Activity: Assessing changes in cellular respiration and energy production in response to various stimuli or inhibitors (e.g., KCN).

-

Cell Viability and Proliferation Assays: Correlating ATP levels with cell health and growth dynamics.

-

Apoptosis Research: Observing changes in mitochondrial ATP during the early stages of programmed cell death.

-

Drug Screening and Development: Evaluating the effects of drug candidates on mitochondrial function and cellular bioenergetics.

By providing a direct, real-time readout of intracellular ATP, ATP-Red 1 offers a significant advantage over traditional endpoint assays, enabling a more dynamic understanding of cellular energy metabolism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ATP-Red 1 | Fluorescent probe | TargetMol [targetmol.com]

- 3. ATP-Red 1 - tcsc0035407 - Taiclone [taiclone.com]

- 4. A Multisite-Binding Switchable Fluorescent Probe for Monitoring Mitochondrial ATP Level Fluctuation in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

ATP-Red 1: A Technical Guide for Cellular Bioenergetics Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ATP-Red 1, a fluorescent probe designed for the selective and rapid detection of intracellular adenosine triphosphate (ATP). We will explore its core features, mechanism of action, and provide detailed protocols for its application in cellular and mitochondrial ATP level assessment, crucial for research in metabolism, cell health, and drug discovery.

Core Features and Benefits

ATP-Red 1 is a multisite-binding, switchable fluorescent probe that offers a reliable method for monitoring fluctuations in mitochondrial ATP levels within living cells.[1][2] Its key benefits include high selectivity for ATP over other nucleotides and common cellular biomolecules, good cell membrane permeability, and rapid response time, enabling real-time imaging of cellular bioenergetics.[3][4][5] The probe primarily localizes within the mitochondria, the powerhouse of the cell, making it an excellent tool for studying mitochondrial function and dysfunction.

Physicochemical and Spectroscopic Properties

Quantitative data regarding the technical specifications of ATP-Red 1 are summarized below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₃₄H₃₆BN₃O₄ | |

| Molecular Weight | 561.48 g/mol | |

| Purity | ≥98.0% | |

| Excitation Wavelength (Max) | 510 nm / 565 nm / 570 nm | |

| Emission Wavelength (Max) | 585 nm / 590 nm / 592 nm | |

| Solubility | Soluble in DMSO (e.g., 40 mg/mL) |

Mechanism of Action

ATP-Red 1 operates on a "turn-on" fluorescence mechanism. In its native state, the probe exists in a non-fluorescent, closed-ring structure. Upon encountering ATP, it undergoes a conformational change through a multi-site binding interaction with the amine, phosphate, and ribose moieties of the ATP molecule. This binding event breaks the covalent bonds between boron and ribose, leading to a ring-opening process that results in a significant increase in fluorescence intensity.

References

- 1. researchgate.net [researchgate.net]

- 2. A Multisite-Binding Switchable Fluorescent Probe for Monitoring Mitochondrial ATP Level Fluctuation in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ATP-Red 1 | Fluorescent probe | TargetMol [targetmol.com]

- 4. ATP-Red 1 - tcsc0035407 - Taiclone [taiclone.com]

- 5. universalbiologicals.com [universalbiologicals.com]

ATP-Red 1: A Technical Guide to Biocompatibility and Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATP-Red 1 is a fluorescent probe designed for the selective and rapid detection of intracellular adenosine triphosphate (ATP) concentrations in living cells.[1][2] Its ability to provide a "turn-on" fluorescent response to ATP makes it a valuable tool for studying cellular metabolism and energy status.[3] This technical guide provides an in-depth analysis of the biocompatibility and cytotoxicity of ATP-Red 1, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.

Core Principles of ATP-Red 1

ATP-Red 1 is a multisite-binding, switchable fluorescent probe.[1][4] In its unbound state, the molecule exists in a non-fluorescent, closed-ring form. Upon encountering ATP, the probe undergoes a conformational change due to multi-site interactions with the amine, phosphate, and ribose moieties of the ATP molecule. This interaction leads to the opening of the ring structure, resulting in a significant increase in fluorescence intensity. The probe primarily localizes within the mitochondria, the powerhouse of the cell and the primary site of ATP synthesis.

Mechanism of Action

Caption: Mechanism of ATP-Red 1 fluorescence activation upon binding to ATP.

Biocompatibility and Cytotoxicity Profile

Existing studies indicate that ATP-Red 1 possesses good biocompatibility and cell membrane permeability. The primary method for assessing its impact on cell health has been the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of viability.

Quantitative Data Summary

The following table summarizes the key quantitative findings from biocompatibility and cytotoxicity studies on ATP-Red 1.

| Parameter | Cell Lines | Concentration Range | Exposure Time | Effect on Cell Viability | Citation |

| Cell Viability (MTT Assay) | OSCC, HeLa | 1 - 8 µM | 3 and 24 hours | No significant effect | |

| Working Concentration | Various | 2.5 - 10 µM | 15 - 30 minutes | N/A (for imaging) |

Note: No significant cytotoxicity has been reported at the recommended working concentrations for live-cell imaging. The safety data sheet for ATP-Red 1 does not classify it as a hazardous substance. Long-term cytotoxicity studies (beyond 24 hours) and investigations across a broader range of primary and non-cancerous cell lines are limited in the current literature.

Experimental Protocols

Cell Staining with ATP-Red 1

This protocol details the steps for staining live cells with ATP-Red 1 for fluorescence microscopy.

Materials:

-

ATP-Red 1

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS) or serum-free cell culture medium

-

Live cells in culture

-

Fluorescence microscope with appropriate filters (Ex/Em ≈ 510/590 nm)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of ATP-Red 1 in high-quality DMSO. Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Working Solution Preparation: Immediately before use, dilute the ATP-Red 1 stock solution to a final working concentration of 5-10 µM in PBS or serum-free cell culture medium. The optimal concentration may vary depending on the cell type and experimental conditions.

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish, 96-well plate).

-

Staining: Remove the cell culture medium and wash the cells once with PBS. Add the ATP-Red 1 working solution to the cells.

-

Incubation: Incubate the cells at 37°C for 15 to 30 minutes, protected from light.

-

Washing: Remove the staining solution and wash the cells two to three times with warm PBS or cell culture medium to remove any excess probe.

-

Imaging: Image the cells using a fluorescence microscope with excitation and emission wavelengths of approximately 510 nm and 590 nm, respectively.

Caption: Experimental workflow for staining live cells with ATP-Red 1.

Cytotoxicity Assessment using MTT Assay

This protocol provides a method to evaluate the potential cytotoxicity of ATP-Red 1.

Materials:

-

ATP-Red 1

-

Cell line of interest (e.g., OSCC, HeLa)

-

Complete cell culture medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1x10^5 cells/well and allow them to adhere and grow for 3 to 24 hours.

-

Treatment: Prepare serial dilutions of ATP-Red 1 in complete cell culture medium (e.g., 1, 2, 4, 8 µM). Remove the existing medium from the cells and add the different concentrations of ATP-Red 1. Include a vehicle control (medium with the same concentration of DMSO used for the highest ATP-Red 1 concentration) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a humidified incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. This allows viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes with gentle shaking.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 690 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Caption: Workflow for assessing the cytotoxicity of ATP-Red 1 using an MTT assay.

Conclusion

Based on the available data, ATP-Red 1 is a biocompatible fluorescent probe with low cytotoxicity at the recommended concentrations for live-cell imaging. The provided protocols offer a starting point for its application and for the assessment of its effects on cell viability. As with any reagent, it is recommended that researchers optimize the staining conditions for their specific cell type and experimental setup. Further investigation into the long-term effects and the impact on a wider variety of cell lines would provide a more comprehensive understanding of its biocompatibility profile.

References

An In-Depth Technical Guide to the ATP-Red 1 Probe: Discovery, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATP-Red 1 is a novel fluorescent probe designed for the selective and rapid detection of adenosine triphosphate (ATP) within the mitochondrial matrix of living cells. Its development has provided a significant tool for researchers to monitor dynamic changes in cellular energy metabolism in real-time. This guide provides a comprehensive overview of the discovery, mechanism of action, key experimental protocols, and quantitative data associated with the ATP-Red 1 probe.

Introduction

Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of biological processes. The mitochondrion is the principal site of ATP synthesis through oxidative phosphorylation. Consequently, the ability to monitor fluctuations in mitochondrial ATP levels is crucial for understanding cellular health, disease pathogenesis, and the effects of therapeutic interventions. ATP-Red 1 was developed as a multisite-binding, switchable fluorescent probe that localizes to the mitochondria and exhibits a distinct fluorescence enhancement upon binding to ATP.[1][2] Its good membrane permeability and high selectivity make it a valuable tool for live-cell imaging.[1][3]

Discovery and Development

The design of ATP-Red 1 is predicated on a rhodamine-based scaffold, a class of fluorophores known for their excellent photophysical properties. The core innovation in ATP-Red 1 is the incorporation of a phenylboronic acid moiety. This design enables a "turn-on" fluorescence mechanism upon selective binding to ATP. The probe was developed as part of a screening process of different positional isomers, with the ortho-substituted phenylboronic acid (ATP-Red 1) demonstrating the most significant fluorescent response to ATP.[3]

Mechanism of Action

ATP-Red 1 operates on a multisite-binding and conformational change mechanism. In its free, unbound state, the probe exists in a non-fluorescent, closed-ring (spirolactam) form. The binding of ATP induces a conformational change to an open-ring structure, which is highly fluorescent. This interaction is multifaceted and highly specific, involving:

-

Covalent Bonding: The phenylboronic acid group forms a reversible covalent bond with the cis-diol of the ribose sugar in the ATP molecule.

-

π-π Stacking: The xanthene core of the rhodamine fluorophore engages in π-π stacking interactions with the adenine base of ATP.

-

Electrostatic Interactions: The amino groups on the rhodamine scaffold interact electrostatically with the negatively charged phosphate groups of ATP.

This cooperative, three-point interaction ensures high selectivity for ATP over other structurally similar nucleotides such as adenosine diphosphate (ADP) and adenosine monophosphate (AMP), which lack the full triphosphate chain for optimal electrostatic interaction.

Quantitative Data

The performance of ATP-Red 1 as a fluorescent probe is characterized by its spectral properties, binding affinity, and selectivity.

Table 1: Spectral and Performance Characteristics of ATP-Red 1

| Parameter | Value | Reference |

| Excitation Wavelength (Ex) | 510 nm | |

| Emission Wavelength (Em) | 590 nm | |

| Alternate Max. Absorption | 570/566 nm | |

| Alternate Max. Emission | 590/585 nm | |

| Fluorescence Enhancement | ~5.6-fold (in the presence of 5 mM ATP) | |

| Response Time | < 20 seconds | |

| Optimal pH Range | 5.5 - 7.8 |

Table 2: Selectivity of ATP-Red 1

ATP-Red 1 demonstrates high selectivity for ATP over other nucleotides and various intracellular biomolecules. The fluorescence intensity of ATP-Red 1 shows a significant increase only in the presence of ATP.

| Analyte (5 mM) | Fluorescence Response (F/F₀) |

| Buffer | ~1 |

| Zn²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺ | No significant increase |

| GSH, HOCl, H₂O₂ | No significant increase |

| Various Sugars | No significant increase |

| AMP, ADP | Slight increase |

| ATP | ~5.6 |

| Other Nucleoside Triphosphates (CTP, UTP, GTP) | Slight increase |

(Data summarized from selectivity studies)

Experimental Protocols

The following are detailed methodologies for the application of ATP-Red 1 in live-cell imaging.

Reagent Preparation

-

Stock Solution: Prepare a 10 mM stock solution of ATP-Red 1 in dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C, protected from light. The stock solution is stable for up to 6 months at -80°C and 1 month at -20°C.

-

Working Solution: Immediately before use, dilute the stock solution to a final concentration of 1-10 µM in serum-free cell culture medium or phosphate-buffered saline (PBS). The optimal concentration should be determined by the end-user for their specific cell type and experimental conditions.

Live Cell Staining and Imaging

-

Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well plate, confocal dish) and allow them to adhere overnight.

-

Staining: Remove the culture medium and add the freshly prepared ATP-Red 1 working solution to the cells.

-

Incubation: Incubate the cells for 15 to 30 minutes at 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells with PBS or serum-free medium to remove any unbound probe.

-

Imaging: Image the cells using a fluorescence microscope or confocal microscope with the appropriate filter sets (Excitation: ~510 nm, Emission: ~590 nm).

Investigating Changes in Mitochondrial ATP Levels

ATP-Red 1 can be used to monitor changes in mitochondrial ATP levels in response to various stimuli.

-

Inhibition of Oxidative Phosphorylation: To confirm that the fluorescence signal is dependent on mitochondrial ATP synthesis, cells can be treated with an inhibitor of oxidative phosphorylation, such as potassium cyanide (KCN). A decrease in fluorescence intensity after treatment indicates a reduction in mitochondrial ATP levels.

-

Induction of Apoptosis: The probe has been successfully used to observe increased mitochondrial ATP levels in the early stages of apoptosis induced by agents like camptothecin.

Applications in Research and Drug Development

The ability of ATP-Red 1 to specifically monitor mitochondrial ATP in living cells makes it a powerful tool in several research areas:

-

Metabolic Studies: Investigating the effects of metabolic enhancers or inhibitors on cellular energy production.

-

Disease Modeling: Studying mitochondrial dysfunction in diseases such as neurodegenerative disorders, cancer, and ischemia.

-

Drug Discovery: Screening for compounds that modulate mitochondrial function and ATP synthesis.

-

Apoptosis Research: Elucidating the role of mitochondrial ATP in programmed cell death.

Conclusion

ATP-Red 1 represents a significant advancement in the field of fluorescent probes for cellular metabolites. Its unique multisite-binding mechanism confers high selectivity for ATP, and its favorable photophysical properties and cell permeability make it well-suited for live-cell imaging. This technical guide provides the essential information for researchers to effectively utilize ATP-Red 1 in their studies of cellular bioenergetics and related pathological conditions.

References

Methodological & Application

Application Notes and Protocols for ATP-Red 1 Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock and working solutions of ATP-Red 1, a fluorescent probe designed to selectively and rapidly respond to intracellular ATP concentrations. Accurate preparation of these solutions is critical for reliable and reproducible results in cell-based assays monitoring mitochondrial ATP levels.

ATP-Red 1 is a valuable tool for studying cellular metabolism, and its proper handling is essential for successful experimentation. These guidelines cover reconstitution of the lyophilized product, preparation of concentrated stock solutions, and dilution to final working concentrations for cell staining.

Quantitative Data Summary

For ease of reference and comparison, the following tables summarize the key quantitative parameters for preparing ATP-Red 1 solutions.

Table 1: ATP-Red 1 Stock Solution Parameters

| Parameter | Recommended Value | Notes |

| Solvent | DMSO | Sonication may be used to aid dissolution[1]. |

| Recommended Concentration | 5-10 mM | A 1000X stock solution is often prepared in this range[2][3]. |

| Storage Temperature | -20°C or -80°C | Protect from light[4][5]. |

| Short-term Stability (-20°C) | Up to 1 month | Avoid repeated freeze-thaw cycles. |

| Long-term Stability (-80°C) | Up to 6 months | Aliquoting is recommended to minimize degradation. |

Table 2: ATP-Red 1 Working Solution Parameters

| Parameter | Recommended Value | Notes |

| Diluent | PBS or serum-free cell culture medium | The optimal diluent may vary depending on the experimental setup. |

| Final Concentration | 1-10 µM | The optimal concentration should be determined by the end-user for their specific cell type and experimental conditions. |

| Preparation | Prepare fresh before each use | The working solution should be used immediately after preparation. |

| Storage | Not recommended | Discard any unused working solution. |

Experimental Protocols

Protocol 1: Preparation of ATP-Red 1 Stock Solution (10 mM)

This protocol describes the reconstitution of lyophilized ATP-Red 1 to prepare a 10 mM stock solution.

Materials:

-

ATP-Red 1 (lyophilized solid)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Microcentrifuge

-

Sterile microcentrifuge tubes

Procedure:

-

Before opening, centrifuge the vial of lyophilized ATP-Red 1 to ensure all the powder is at the bottom of the vial.

-

Allow the vial to warm to room temperature.

-

Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial of ATP-Red 1 (MW: 561.48 g/mol ), add 178.1 µL of DMSO.

-

Vortex briefly to dissolve the solid. If necessary, sonicate the solution to aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.

Protocol 2: Preparation of ATP-Red 1 Working Solution (5 µM)

This protocol details the dilution of the ATP-Red 1 stock solution to a final working concentration for cell staining.

Materials:

-

ATP-Red 1 stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS) or serum-free cell culture medium

-

Sterile microcentrifuge tubes

Procedure:

-

On the day of the experiment, thaw an aliquot of the 10 mM ATP-Red 1 stock solution at room temperature.

-

Calculate the volume of stock solution required for your experiment. For example, to prepare 1 mL of a 5 µM working solution, you will need 0.5 µL of the 10 mM stock solution.

-

Dilute the stock solution in PBS or serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM). It is recommended to perform a serial dilution for accuracy.

-

Mix the working solution thoroughly by gentle vortexing or pipetting.

-

Use the working solution immediately for cell staining procedures. Protect the solution from light during preparation and use.

Visualizations

Experimental Workflow for ATP-Red 1 Solution Preparation

Caption: Workflow for preparing ATP-Red 1 stock and working solutions.

References

Application Notes and Protocols for ATP-Red 1 in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of cellular processes.[1] Its intracellular concentration is a key indicator of metabolic activity and overall cell health.[2] ATP-Red 1 is a highly selective, cell-permeable fluorescent probe designed for the real-time monitoring of intracellular ATP levels, particularly within the mitochondria, in living cells.[3][4] This multisite-binding, switchable probe exhibits a significant increase in fluorescence intensity upon binding to ATP, making it a valuable tool for studying cellular bioenergetics, mitochondrial function, and for screening compounds that modulate cellular metabolism.[5]

Mechanism of Action

ATP-Red 1 operates as a "switchable" fluorescent probe. In its unbound state, the molecule exists in a non-fluorescent, closed-ring conformation. Upon encountering the negatively charged phosphate groups of ATP, a multi-site interaction occurs, leading to the opening of the ring structure. This conformational change results in a dramatic increase in the probe's fluorescence emission. This mechanism provides high selectivity for ATP over other nucleotides such as ADP and AMP.

Data Presentation

Physicochemical and Spectroscopic Properties of ATP-Red 1

| Property | Value | Reference |

| Molecular Weight | 561.48 g/mol | |

| Excitation Wavelength (max) | 510-570 nm | |

| Emission Wavelength (max) | 585-590 nm | |

| Solvent for Stock Solution | DMSO | |

| Recommended Stock Concentration | 10 mM |

Fluorescence Intensity and Selectivity of ATP-Red 1

| Analyte (Concentration) | Fold Increase in Fluorescence (F/F₀) | Reference |

| ATP (5 mM) | 5.6 | |

| ADP (5 mM) | Slight increase | |

| AMP (5 mM) | Slight increase | |

| Other Biomolecules (Metal ions, carbohydrates, other NTPs/NDPs) | No significant increase |

Experimental Protocols

Preparation of ATP-Red 1 Stock Solution

-

Before opening, centrifuge the vial of lyophilized ATP-Red 1 to ensure all the powder is at the bottom.

-

Warm the vial to room temperature.

-

Add the appropriate volume of high-quality, anhydrous dimethyl sulfoxide (DMSO) to achieve a 10 mM stock solution. For example, for 1 mg of ATP-Red 1 (MW = 561.48), add 178 µL of DMSO.

-

Vortex briefly to dissolve the powder completely.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light. The stock solution is stable for at least 6 months at -80°C.

Staining Protocol for Live-Cell Imaging

-

Cell Seeding: Plate cells in a suitable imaging dish or plate (e.g., glass-bottom dishes, 96-well imaging plates) and culture until they reach the desired confluency.

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM ATP-Red 1 stock solution. Dilute the stock solution in serum-free medium or a suitable buffer (e.g., PBS) to a final working concentration of 2.5-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

-

Cell Staining: Remove the culture medium from the cells and wash once with warm serum-free medium or buffer. Add the ATP-Red 1 working solution to the cells.

-

Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.

-

Washing: After incubation, remove the staining solution and wash the cells two to three times with warm serum-free medium or buffer to remove any unbound probe.

-

Imaging: Add fresh, warm culture medium or buffer to the cells. Image the cells immediately using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., TRITC or Texas Red filter set).

Experimental Controls

-

Positive Control: To confirm that ATP-Red 1 is responsive to changes in intracellular ATP, cells can be treated with a known modulator of mitochondrial function. For example, treatment with oligomycin, an inhibitor of ATP synthase, is expected to decrease mitochondrial ATP levels and thus reduce ATP-Red 1 fluorescence.

-

Negative Control: Untreated cells stained with ATP-Red 1 serve as a baseline for normal intracellular ATP levels.

-

Autofluorescence Control: An unstained sample of cells should be imaged using the same settings to assess the level of cellular autofluorescence.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Extracellular ATP signaling pathways.

Caption: Experimental workflow for using ATP-Red 1.

Applications in Research and Drug Development

Assessing Mitochondrial Function and Cellular Metabolism

ATP-Red 1 is an excellent tool for investigating mitochondrial health and dysfunction. A decrease in ATP-Red 1 fluorescence can indicate impaired mitochondrial respiration or uncoupling of oxidative phosphorylation. This makes it useful for studying metabolic disorders, neurodegenerative diseases, and the effects of toxins on cellular energy production. For instance, a reduction in fluorescence was observed in OSCC cells after treatment with KCN, an inhibitor of oxidative phosphorylation, demonstrating the probe's ability to detect decreased mitochondrial ATP levels.

Drug Discovery and Development

In the context of drug development, ATP-Red 1 can be employed in high-throughput screening assays to identify compounds that modulate mitochondrial function. This is particularly relevant for cancer research, where altered cellular metabolism is a hallmark of cancer cells. Compounds that selectively target the energy metabolism of cancer cells can be identified by their effect on ATP-Red 1 fluorescence. For example, ATP-Red 1 has been used to demonstrate that certain drugs can induce an increase in intracellular ATP levels in Jurkat cells. Furthermore, it has been instrumental in showing that cancer cells with high ATP levels exhibit increased drug resistance.

Studying ATP Signaling

ATP plays a crucial role as a signaling molecule in both intracellular and extracellular environments. Extracellular ATP can act as a neurotransmitter and a signaling molecule in the immune system through its interaction with purinergic receptors (P2X and P2Y). While ATP-Red 1 primarily measures intracellular ATP, it can be used in conjunction with other tools to dissect the downstream consequences of purinergic signaling on cellular energy status. Intracellularly, ATP is a key substrate for kinases and adenylyl cyclase, initiating signaling cascades that regulate a multitude of cellular processes. Changes in ATP levels, as detected by ATP-Red 1, can therefore reflect alterations in these fundamental signaling pathways.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or weak fluorescence signal | - Cell death- Incorrect filter set- Low probe concentration- Impaired mitochondrial function | - Check cell viability with a live/dead stain.- Ensure the use of a TRITC or Texas Red filter set.- Optimize the ATP-Red 1 working concentration.- Use a positive control (e.g., healthy, actively respiring cells) to confirm probe functionality. |

| High background fluorescence | - Incomplete washing- Autofluorescence | - Increase the number and duration of washing steps.- Image an unstained control to determine the level of autofluorescence and adjust imaging settings accordingly. |

| Phototoxicity or photobleaching | - Excessive light exposure | - Reduce the excitation light intensity and/or exposure time.- Use an anti-fade mounting medium for fixed-cell imaging. |

Conclusion

ATP-Red 1 is a powerful and versatile fluorescent probe for the quantitative and real-time analysis of intracellular ATP levels in living cells. Its high selectivity and sensitivity make it an invaluable tool for researchers and drug development professionals in a wide range of fields, from basic cell biology and metabolism to cancer research and neurobiology. The detailed protocols and application notes provided here serve as a comprehensive guide for the successful implementation of ATP-Red 1 in fluorescence microscopy studies.

References

- 1. ATP-Red 1 | Fluorescent probe | TargetMol [targetmol.com]

- 2. A Multisite-Binding Switchable Fluorescent Probe for Monitoring Mitochondrial ATP Level Fluctuation in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. news-medical.net [news-medical.net]

Application Notes and Protocols for ATP-Red 1 in Cancer Cell Metabolism Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ATP-Red 1, a fluorescent probe for the real-time monitoring of intracellular ATP levels. This document details the probe's mechanism, key applications in cancer cell metabolism, and comparative advantages over other methods. Detailed protocols for fluorescence microscopy, flow cytometry, and high-throughput screening are provided to facilitate the integration of ATP-Red 1 into your research workflows.

Introduction to ATP-Red 1

ATP-Red 1 is a cell-permeable, fluorescent probe that selectively binds to adenosine triphosphate (ATP), the primary energy currency of the cell. In its unbound state, ATP-Red 1 is weakly fluorescent. Upon binding to ATP, the probe undergoes a conformational change that results in a significant increase in fluorescence intensity.[1][2][3] This "turn-on" fluorescent response allows for the dynamic visualization and quantification of intracellular ATP levels, particularly within the mitochondria where the concentration of ATP is highest.[4]

The unique properties of ATP-Red 1 make it an invaluable tool for studying the metabolic reprogramming that is a hallmark of cancer. Cancer cells often exhibit altered energy metabolism, such as the Warburg effect, characterized by increased glycolysis even in the presence of oxygen.[5] Monitoring real-time changes in ATP levels with ATP-Red 1 can provide critical insights into the metabolic state of cancer cells and their response to therapeutic interventions.

Key Applications in Cancer Cell Metabolism Research

-

Monitoring Mitochondrial Function: ATP-Red 1 preferentially accumulates in mitochondria, allowing for the specific assessment of mitochondrial ATP production. This is crucial for studying the effects of drugs targeting oxidative phosphorylation (OXPHOS).

-

Identifying Metabolic Phenotypes: ATP-Red 1 can be used with flow cytometry to isolate and characterize subpopulations of cancer cells with distinct metabolic profiles, such as "ATP-high" and "ATP-low" cells. These subpopulations may exhibit differences in proliferation, drug resistance, and metastatic potential.

-

Evaluating Drug Efficacy: The probe can be used to assess the impact of anti-cancer agents on cellular energy metabolism. A decrease in ATP-Red 1 fluorescence can indicate that a compound is effectively targeting metabolic pathways essential for cancer cell survival.

-

High-Throughput Screening (HTS): The fluorescent properties of ATP-Red 1 are well-suited for HTS assays to identify novel drugs that modulate cancer cell metabolism.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of ATP-Red 1

| Property | Value | Reference |

| Excitation Wavelength (Ex) | 510 nm | |

| Emission Wavelength (Em) | 590 nm | |

| Dissociation Constant (Kd) for ATP | ~7 mM | |

| Fluorescence Enhancement upon ATP binding | 5.6-fold to 18.1-fold | |

| Molecular Weight | 561.48 g/mol | |

| Solvent for Stock Solution | DMSO |

Table 2: Selectivity of ATP-Red 1

The fluorescence response of ATP-Red 1 (10 µM) was tested against a panel of biologically relevant molecules (5 mM). The data below represents the fold change in fluorescence intensity compared to the probe alone.

| Analyte | Fold Change in Fluorescence | Reference |

| ATP | ~5.6 | |

| ADP | Minimal | |

| AMP | Minimal | |

| CTP, UTP, GTP | Minimal | |

| Metal Ions (Zn2+, Mg2+, Ca2+, Na+, K+) | No significant change | |

| Reactive Oxygen Species (H2O2, HOCl) | No significant change | |

| Sugars (Glucose, Fructose, etc.) | No significant change |

Table 3: Comparison of ATP Detection Methods

| Feature | ATP-Red 1 | Luciferase-Based Assays |

| Principle | Fluorescence | Bioluminescence |

| Live-cell imaging | Yes | Possible with genetically encoded luciferase |

| Cell Lysis Required | No | Yes (for endpoint assays) |

| Temporal Resolution | Real-time | Endpoint or real-time with transfection |

| Instrumentation | Fluorescence microscope, plate reader, flow cytometer | Luminometer |

| Throughput | High | High |

| Multiplexing | Possible with other fluorescent probes | Limited |

Experimental Protocols

Protocol 1: In Vitro Staining and Fluorescence Microscopy

This protocol describes the staining of live cancer cells with ATP-Red 1 for visualization of intracellular ATP levels using fluorescence microscopy.

Materials:

-

ATP-Red 1 (10 mM stock in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

96-well black, clear-bottom imaging plates or chambered cover glass

-

Fluorescence microscope with appropriate filter sets (e.g., for PE/Cy3 channel)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well imaging plate or chambered cover glass at a density that will result in 50-70% confluency on the day of the experiment.

-

Preparation of Staining Solution: On the day of the experiment, prepare a fresh working solution of ATP-Red 1 by diluting the 10 mM stock solution in serum-free medium or PBS to a final concentration of 5-10 µM. Protect the working solution from light.

-

Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the ATP-Red 1 working solution to the cells.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells twice with PBS.

-

Imaging: Add fresh culture medium or PBS to the cells and immediately image using a fluorescence microscope. Use an excitation wavelength of ~510 nm and collect emission at ~590 nm.

Protocol 2: Flow Cytometry for Metabolic Subpopulation Analysis

This protocol details the use of ATP-Red 1 to stain cancer cells for analysis and sorting of ATP-high and ATP-low subpopulations by flow cytometry.

Materials:

-

ATP-Red 1 (10 mM stock in DMSO)

-

Suspension or adherent cancer cells

-

Complete cell culture medium

-

Dulbecco's Phosphate-Buffered Saline (DPBS)

-

Trypsin-EDTA (for adherent cells)

-

40 µm cell strainer

-

Flow cytometer with a 561 nm or similar laser for excitation and appropriate emission filters.

Procedure:

-

Cell Preparation:

-

Suspension cells: Collect cells by centrifugation.

-

Adherent cells: Wash cells with DPBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and collect cells by centrifugation.

-

-

Cell Staining: Resuspend the cell pellet in complete medium and add ATP-Red 1 to a final concentration of 10 µM.

-

Incubation: Incubate the cells for at least 30 minutes at 37°C, protected from light.

-

Washing: Wash the cells twice with DPBS.

-

Cell Dissociation: Resuspend the final cell pellet in DPBS and pass through a 40 µm cell strainer to obtain a single-cell suspension.

-

Flow Cytometry Analysis and Sorting:

-

Analyze the cells on a flow cytometer, exciting with a 561 nm laser and collecting the emission signal around 570 nm.

-

Gate on the cell population based on forward and side scatter to exclude debris and doublets.

-

Within the single-cell population, define gates for the top 5-10% (ATP-high) and bottom 5-10% (ATP-low) of the ATP-Red 1 signal intensity for sorting.

-

Protocol 3: High-Throughput Screening (HTS) for Modulators of Cancer Cell Metabolism

This protocol provides a framework for adapting the ATP-Red 1 assay for a high-throughput screen to identify compounds that alter intracellular ATP levels in cancer cells.

Materials:

-

ATP-Red 1 (10 mM stock in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

Compound library

-

384-well black, clear-bottom plates

-

Automated liquid handling system

-

High-content imaging system or microplate reader with fluorescence capabilities

Procedure:

-

Cell Seeding: Using an automated liquid handler, seed cancer cells into 384-well plates at an optimized density and allow them to adhere overnight.

-

Compound Treatment: Add compounds from the library to the plates at desired concentrations. Include appropriate controls (e.g., vehicle control, positive control known to modulate ATP levels). Incubate for the desired treatment period.

-

ATP-Red 1 Staining:

-

Prepare a working solution of ATP-Red 1 in serum-free medium.

-

Using an automated liquid handler, add the ATP-Red 1 working solution to each well.

-